molecular formula C12H12BrNO4 B2871003 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide CAS No. 1428358-29-5

5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide

Cat. No.: B2871003
CAS No.: 1428358-29-5
M. Wt: 314.135
InChI Key: PYKVXUCFCPZBAV-UHFFFAOYSA-N
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Description

5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide is a synthetic organic compound that features a bromine atom, two furan rings, and a carboxamide group

Scientific Research Applications

5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide typically involves the bromination of a furan derivative followed by amide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform. The amide formation can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be employed under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and furan rings can participate in halogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide
  • 5-methyl furan derivatives

Uniqueness

5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds.

Properties

IUPAC Name

5-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4/c13-11-2-1-10(18-11)12(16)14-5-3-9(15)8-4-6-17-7-8/h1-2,4,6-7,9,15H,3,5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKVXUCFCPZBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CCNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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